Carbonic acid; tetraethylammonium
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Overview
Description
Carbonic acid; tetraethylammonium is a compound that combines the properties of carbonic acid and tetraethylammonium. Carbonic acid is a weak acid with the chemical formula H₂CO₃, formed when carbon dioxide dissolves in water. It plays a crucial role in the carbon cycle and acid-base homeostasis in biological systems . Tetraethylammonium, on the other hand, is a quaternary ammonium cation with the chemical formula C₈H₂₀N⁺. It is commonly used in research laboratories to prepare lipophilic salts of inorganic anions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tetraethylammonium salts typically involves the reaction of triethylamine with an ethyl halide. For example, tetraethylammonium iodide can be synthesized by reacting triethylamine with ethyl iodide . Another method involves salt metathesis reactions, where water-soluble salts like tetraethylammonium bromide and sodium perchlorate are mixed in water to precipitate tetraethylammonium perchlorate .
Industrial Production Methods: Industrial production methods for tetraethylammonium salts often involve large-scale alkylation reactions. These methods are designed to produce high yields of the desired quaternary ammonium salts under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Carbonic acid undergoes various reactions, including dissociation into bicarbonate and carbonate ions in aqueous solutions. It also participates in acid-base reactions, acting as a weak acid . Tetraethylammonium salts, on the other hand, are involved in phase-transfer catalysis and can engage in substitution reactions .
Common Reagents and Conditions: Common reagents for reactions involving tetraethylammonium salts include alkyl halides, sodium perchlorate, and other inorganic salts. The reactions are typically carried out in aqueous or non-aqueous solvents under controlled temperature and pressure conditions .
Major Products Formed: The major products formed from reactions involving tetraethylammonium salts include various lipophilic salts of inorganic anions, such as tetraethylammonium perchlorate and tetraethylammonium cyanide .
Scientific Research Applications
Carbonic acid; tetraethylammonium has several scientific research applications. Tetraethylammonium salts are used in the synthesis of high-silica zeolites, which are important in catalysis and adsorption processes . They also serve as supporting electrolytes in polarographic studies and as organic electrolytes in supercapacitors . In biological research, tetraethylammonium is used to block specific potassium channels, aiding in the study of ion channel function and pharmacology .
Mechanism of Action
The mechanism of action of tetraethylammonium involves blocking autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action prevents the transmission of signals, making tetraethylammonium a useful tool in pharmacological research to study the effects of ion channel inhibition .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tetraethylammonium include other quaternary ammonium salts like tetrabutylammonium and tetramethylammonium . These compounds share similar structural features but differ in the size and lipophilicity of their alkyl groups.
Uniqueness: Tetraethylammonium is unique due to its balance between lipophilicity and crystallization properties. It is less lipophilic than tetrabutylammonium, making it easier to crystallize, yet it is more toxic . This unique combination of properties makes tetraethylammonium particularly useful in specific research applications where crystallization and toxicity are important factors.
Properties
Molecular Formula |
C9H22NO3+ |
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Molecular Weight |
192.28 g/mol |
IUPAC Name |
carbonic acid;tetraethylazanium |
InChI |
InChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1; |
InChI Key |
XUBMPLUQNSSFHO-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(=O)(O)O |
Origin of Product |
United States |
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